Technical Guide: tert-butyl (3S)-3-phenylpiperazine-1-carboxylate
Technical Guide: tert-butyl (3S)-3-phenylpiperazine-1-carboxylate
CAS Number: 1221274-36-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery and development.
Chemical and Physical Properties
tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a chiral building block used in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1221274-36-7 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 262.35 g/mol | [2][4] |
| Appearance | Actual character (often a solid) | [1] |
| Purity | ≥95-98% (typical commercial grades) | [1][2] |
| Storage | Temperature controlled, not more than 30°C | [1] |
| Moisture Content | <1.0% | [1] |
| Impurity | <1.0% | [1] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway:
A common strategy for the synthesis of chiral 3-phenylpiperazine derivatives involves the cyclization of a chiral diamine precursor. This precursor can be prepared from a commercially available chiral starting material, such as an amino acid.
Experimental Protocol (General Approach):
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Preparation of a Chiral Diamine Intermediate: A suitable chiral starting material, such as (S)-phenylglycinol, can be elaborated into a 1,2-diamine. This typically involves protection of one amine, activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), and subsequent displacement with an amine or an amine equivalent.
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Cyclization to Form the Piperazine Ring: The resulting chiral diamine can then be cyclized to form the piperazine ring. This is often achieved by reaction with a dielectrophile, such as a dihaloethane, under basic conditions.
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Boc Protection: The secondary amine of the resulting (S)-3-phenylpiperazine is then protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the desired tert-butyl (3S)-3-phenylpiperazine-1-carboxylate.
Characterization:
The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
Below is a conceptual workflow for the synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate.
Applications in Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting various biological systems.[5] The introduction of a chiral center, as in tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, allows for three-dimensional diversity that can be crucial for achieving high affinity and selectivity for a biological target.
While specific biological targets for tert-butyl (3S)-3-phenylpiperazine-1-carboxylate are not extensively documented in publicly available literature, its utility lies in its role as a key intermediate for the synthesis of more complex, pharmacologically active molecules. The (S)-3-phenylpiperazine moiety can be found in compounds investigated for a variety of therapeutic areas, including:
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Central Nervous System (CNS) Disorders: Phenylpiperazine derivatives are known to interact with various receptors in the CNS, including serotonin and dopamine receptors. This makes them attractive scaffolds for the development of antidepressants, antipsychotics, and anxiolytics.
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Oncology: The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.
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Infectious Diseases: Piperazine-containing compounds have been explored for their antibacterial and antiviral activities.
The general importance of chiral piperazines in drug discovery suggests that tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a valuable building block for creating libraries of compounds for screening against various biological targets. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom, enabling the synthesis of a diverse range of derivatives.
As no specific signaling pathway has been identified for this compound, a diagram illustrating its role as a versatile building block in drug discovery is provided below.
Conclusion
tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. While detailed, publicly available information on its specific biological activity and synthesis is limited, its structural features make it a compound of high interest for medicinal chemists. This guide provides a summary of the currently available data and a framework for its potential synthesis and application in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, CasNo.1221274-36-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate | CAS 1221274-36-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. connectjournals.com [connectjournals.com]
